molecular formula C20H20BrN3O3 B2868412 (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1448134-45-9

(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2868412
CAS No.: 1448134-45-9
M. Wt: 430.302
InChI Key: JVUUIPGUKYURIH-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound features a 6-methoxy-1H-indole-2-carboxamide core, a privileged scaffold in pharmaceutical development known for its broad biological activities. The indole moiety is linked via a carboxamide bridge to a 4-((3-bromopyridin-2-yl)oxy)piperidine group, creating a complex molecular architecture. The presence of the bromopyridine unit makes this compound a versatile intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, which are widely used to build diverse chemical libraries for biological screening . Indole-based compounds are of significant interest in numerous research areas. The methoxy substitution on the indole ring is a common feature in many biologically active molecules and can be crucial for optimizing binding affinity and pharmacokinetic properties . This specific molecular framework suggests potential utility as a key intermediate in the synthesis of protein kinase inhibitors or other targeted therapeutic agents . Researchers can leverage this compound to probe biochemical pathways, develop structure-activity relationships (SAR), and design novel bioactive molecules. It is intended for use by qualified laboratory researchers only.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUUIPGUKYURIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl bromopyridine derivative.

    Indole Derivative Formation: The indole moiety is introduced through a coupling reaction with 6-methoxyindole, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Final Coupling: The final step involves the coupling of the piperidinyl bromopyridine derivative with the indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinonoid derivatives, while reduction of the methanone group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to bind to various biological targets, potentially modulating their activity . The bromopyridine and piperidine groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Molecular Formula Substituents (Pyridine) Core Structure Biological Activity (Antioxidant %) Antimicrobial Activity Reference
Target Compound C₃₂H₂₀BrN₃O₃ 3-Bromo Piperidinyl-methanone Not Reported Not Reported -
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₀H₁₄BrN₃O₃ 4-Bromophenyl 2-Pyridone 79.05% Moderate (S. aureus, E. coli)
(6-Fluoro-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone C₂₃H₂₀FN₅O₄S 6-Fluoro Piperidinyl-methanone Not Reported Not Reported
(6-methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone C₂₃H₂₆N₆O₂ 3-Isopropylamino Piperazinyl-methanone Not Reported Not Reported

Key Observations

Halogen Substituents (Bromo vs. Fluoro)
  • Bromine : In the target compound and ’s bromophenyl analog, bromine enhances antioxidant activity (79.05% in pyridin-2-ones) . This is attributed to bromine’s capacity for halogen bonding and increased lipophilicity (logP ~3.5), which may improve membrane permeability.
  • Fluorine : The fluoro analog in exhibits lower steric hindrance and higher electronegativity, favoring interactions with polar residues in target proteins .
Heterocyclic Core (Piperidine vs. Piperazine)
  • Piperazine : The analog in has an additional nitrogen, increasing solubility (logS ~-3.2 vs. -4.1 for piperidine) due to protonation at physiological pH .
Methoxyindole vs. Other Aryl Groups
  • The 6-methoxyindole in the target compound may enhance π-π stacking and hydrogen bonding compared to simpler aryl groups (e.g., methoxyphenyl in ). Methoxy groups are associated with improved blood-brain barrier penetration in indole-containing drugs .

Molecular Docking and Binding Affinity

  • In , bromophenyl derivatives exhibited strong binding to antioxidant enzymes (e.g., NADPH oxidase, RMSD ~1.2 Å), driven by halogen bonds . The target compound’s bromopyridine may similarly engage with catalytic residues.
  • Piperidine-linked methanones in showed affinity for kinase targets (ΔG ~-9.2 kcal/mol), highlighting the scaffold’s versatility in drug design .

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic molecule that has attracted significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19BrN2O3C_{17}H_{19}BrN_{2}O_{3} with a molecular weight of approximately 379.254 g/mol. Its structure includes a bromopyridine moiety, a piperidine ring, and an indole derivative, which collectively may confer unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives containing bromopyridine have been noted for their antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of the piperidine ring may enhance the overall bioactivity by improving solubility and interaction with biological targets.

Compound NameStructural FeaturesBiological Activity
3-BromopyridineBromine-substituted pyridineAntimicrobial properties
Piperidine DerivativesContain piperidine ringAnalgesic and anti-inflammatory
Indole DerivativesIndole ring structureAnticancer activity

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study on structurally similar compounds found that certain piperidine derivatives inhibit Na+/K(+)-ATPase activity in cancer cells, suggesting potential for therapeutic applications in oncology . The unique combination of the piperidine and indole structures may enhance its efficacy against specific cancer cell lines.

Case Studies

  • In vitro Studies : In vitro tests conducted on various derivatives have shown that compounds similar to this compound exhibit significant growth inhibition against human cancer cell lines, including glioma and melanoma .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with multiple cellular pathways. For instance, some studies suggest that the bromine substituent enhances the compound's ability to disrupt cellular processes critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison can be drawn with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-(piperidin-1-yl)thiazol-5-ylThiazole ring with piperidineInhibits Na+/K(+)-ATPase
3-Bromo-5-methoxy-piperidin derivativesMethoxy group on piperidineAntimicrobial and anticancer

The uniqueness of this compound lies in its combination of these three distinct structural elements—bromopyridine, piperidine, and indole—which may confer unique pharmacological properties not found in other similar compounds.

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